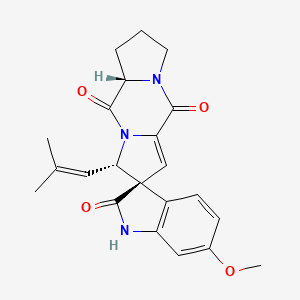

6-methoxyspirotryprostatin B

Description

Contextualization of Spirotryprostatin Alkaloids as Natural Products

Spirotryprostatin alkaloids are a notable class of natural products that have garnered significant attention within the scientific community. researchgate.net These compounds are primarily isolated from filamentous fungi, particularly from species belonging to the Aspergillus genus, such as Aspergillus fumigatus. wikipedia.orgmdpi.comnih.gov Their discovery and subsequent study have highlighted the vast chemical diversity and potential applications of microbial secondary metabolites. future4200.com

Spirotryprostatin alkaloids belong to the larger family of indole (B1671886) diketopiperazine (DKP) alkaloids. frontiersin.orgmagtech.com.cn This superclass of natural products is characterized by a core structure derived from the condensation of L-tryptophan with another amino acid. future4200.comfrontiersin.org The spirotryprostatins are distinguished by their unique and complex architecture, featuring a spirocyclic indoledionepiperazine framework. researchgate.netnih.gov This signature structure consists of a fundamental pentacyclic system composed of a spiroindolinone moiety fused with a dioxopiperazine ring, creating multiple chiral centers. mdpi.com

The academic significance of spirotryprostatin alkaloids stems from two key aspects: their intricate molecular structures and their pronounced biological activities. researchgate.netmdpi.com Compounds in this class, including spirotryprostatin A and B, have demonstrated anti-mitotic properties, inhibiting the cell cycle and showing cytotoxicity against cancer cells. wikipedia.orgmdpi.comwikipedia.org This has positioned them as promising candidates for the development of novel therapeutic agents. researchgate.netnih.gov Consequently, the unique spirocyclic system and the presence of multiple stereocenters have made spirotryprostatin alkaloids challenging and attractive targets for total synthesis, driving innovation in the field of organic chemistry. researchgate.netwikipedia.org The spiroindolinone and dioxopiperazine motifs are pivotal structural elements found in numerous bioactive natural and synthetic compounds, further underscoring their importance. mdpi.com

Delineation of 6-Methoxyspirotryprostatin B within the Spirotryprostatin Class

Within the diverse family of spirotryprostatins, this compound emerges as a distinct member with its own unique structural features and history.

The primary feature that distinguishes this compound from its close relatives, such as spirotryprostatin A and spirotryprostatin B, is the substitution pattern on its indole core. As its name implies, this compound possesses a methoxy (B1213986) group (-OCH₃) at the C-6 position of the indole ring. mdpi.comchemicalbook.com In contrast, spirotryprostatin B has a hydrogen atom at the equivalent position. mdpi.com This seemingly minor structural alteration can have significant implications for the molecule's properties and biological activity. Furthermore, this compound is a direct precursor in some synthetic routes to spirotryprostatin A; the latter can be formed via the catalytic reduction of a double bond in the former. mdpi.comnih.gov

Table 1: Structural Comparison of Selected Spirotryprostatin Alkaloids

| Compound | Formula | Molecular Weight | Key Structural Feature at C-6 |

| This compound | C₂₂H₂₃N₃O₄ | 393.44 | Methoxy (-OCH₃) group |

| Spirotryprostatin B | C₂₁H₂₁N₃O₃ | 379.42 | Hydrogen atom |

| Spirotryprostatin A | C₂₂H₂₅N₃O₄ | 395.45 | Methoxy (-OCH₃) group, reduced side-chain |

Data sourced from multiple references. chemicalbook.com

This compound was first identified as a new diketopiperazine alkaloid from the ethyl acetate (B1210297) extract of a marine-derived fungal strain, Aspergillus sydowii PFW1-13. zfin.orgcapes.gov.br Subsequent studies have also reported its isolation from various strains of Aspergillus fumigatus, including those derived from marine and endophytic sources. jto.ac.cnsemanticscholar.orgacgpubs.org In one instance, its production was observed during the co-culture of Aspergillus fumigatus with the bacterium Streptomyces bullii. oup.com

Initial biological screenings revealed that this compound exhibits cytotoxic activity. zfin.org It showed weak cytotoxicity against human lung adenocarcinoma (A-549) cells and slight cytotoxicity against human promyelocytic leukemia (HL-60) cells. capes.gov.br The first total synthesis of this compound was successfully reported in 2019, utilizing an organomediated intramolecular umpolung cyclization method. nih.govresearchgate.net This achievement provided a crucial pathway for producing the compound for further study and for synthesizing analogues.

Structure

3D Structure

Properties

Molecular Formula |

C22H23N3O4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

(5S,6S,9S)-6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodec-3-ene-5,3'-1H-indole]-2,2',8-trione |

InChI |

InChI=1S/C22H23N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-11,16,18H,4-5,8H2,1-3H3,(H,23,28)/t16-,18-,22-/m0/s1 |

InChI Key |

UHQKDPCPFNXIDU-ZJBJCVSYSA-N |

Isomeric SMILES |

CC(=C[C@H]1[C@]2(C=C3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C |

Canonical SMILES |

CC(=CC1C2(C=C3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C |

Synonyms |

6-methoxyspirotryprostatin B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Sources and Habitat Specificity

6-methoxyspirotryprostatin B has been identified as a secondary metabolite in several fungal genera, highlighting its presence across different ecological niches.

Marine-Derived Fungi (e.g., Aspergillus sydowi)

Marine environments have proven to be a rich source of fungi that produce unique bioactive compounds. Notably, the marine-derived fungus Aspergillus sydowi (strain PFW1-13) has been identified as a producer of this compound. zfin.orgebi.ac.uk This discovery underscores the potential of marine fungi as a reservoir for novel chemical entities. Another marine-derived strain, Aspergillus fumigatus M580, isolated from a sea cucumber, has also been found to produce this compound. acgpubs.orgacgpubs.org Further research on a marine-derived Aspergillus fumigatus from the Beibu Gulf also led to the isolation of this compound. jto.ac.cn

Endophytic Fungi (e.g., Aspergillus fumigatus, Talaromyces sp.)

Endophytic fungi, which reside within the tissues of living plants, are another significant source of this compound. The endophytic fungus Aspergillus fumigatus, isolated from the stem of Erythrophloeum fordii, has been shown to produce this compound. semanticscholar.orgnih.govmdpi.com Its production has also been observed in Aspergillus fumigatus through co-culture with other microbes. rsc.org Additionally, an endophytic Talaromyces sp. (LGT-2), associated with the plant Tripterygium wilfordii, has been identified as a source of this compound. mdpi.com An insect-derived Neosartorya fischeri (TJ403-CA8) has also been reported to produce this compound. nih.gov

Other Fungal Genera (e.g., Penicillium canescens)

Beyond marine and endophytic sources, this compound has been isolated from other fungal genera. A plant-derived fungus, Penicillium canescens L1, has been identified as a producer of this alkaloid. nih.gov This indicates a broader distribution of the compound within the fungal kingdom.

Fungal Sources of this compound

| Fungal Species | Habitat/Source | Reference(s) |

|---|---|---|

| Aspergillus sydowi | Marine-derived | zfin.orgebi.ac.ukcapes.gov.br |

| Aspergillus fumigatus | Marine-derived (from sea cucumber) | acgpubs.orgacgpubs.org |

| Aspergillus fumigatus | Marine-derived (Beibu Gulf) | jto.ac.cn |

| Aspergillus fumigatus | Endophytic (from Erythrophloeum fordii) | semanticscholar.orgnih.govmdpi.commdpi.com |

| Talaromyces sp. | Endophytic (from Tripterygium wilfordii) | mdpi.com |

| Neosartorya fischeri | Insect-derived | nih.gov |

| Penicillium canescens | Plant-derived | nih.gov |

| Aspergillus fumigatus | Co-culture with Streptomyces bullii | rsc.org |

Isolation and Purification Techniques

The isolation of this compound from fungal cultures involves a series of extraction and purification steps, relying heavily on chromatographic and spectroscopic methods.

Chromatographic Methodologies (e.g., SiO2 CC, RP-HPLC)

Chromatography is a fundamental technique for the separation of this compound from complex mixtures of fungal metabolites. khanacademy.org The process typically begins with the extraction of the fungal biomass or culture broth using an organic solvent, such as ethyl acetate (B1210297). ebi.ac.ukacgpubs.org The resulting crude extract is then subjected to various chromatographic techniques.

Silica (B1680970) gel column chromatography (SiO2 CC) is a common initial step for fractionating the crude extract. nih.gov This technique separates compounds based on their polarity. Further purification is often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). acgpubs.orgnih.gov RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, allowing for high-resolution separation of individual compounds like this compound.

Spectroscopic Identification in Isolation Studies (e.g., UPLC/MS/MS)

Following purification, the identification and structural elucidation of this compound are accomplished using spectroscopic techniques. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) is a powerful tool for this purpose. acgpubs.org This method provides information on the compound's retention time, molecular weight, and fragmentation pattern, which are crucial for its identification. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is also employed to determine the detailed chemical structure of the isolated compound. mdpi.comacgpubs.org

Isolation and Identification Techniques for this compound

| Technique | Purpose | Reference(s) |

|---|---|---|

| Ethyl Acetate Extraction | Initial extraction from fungal culture | ebi.ac.ukacgpubs.org |

| Silica Gel Column Chromatography (SiO2 CC) | Initial fractionation of crude extract | nih.gov |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | High-resolution purification | acgpubs.org |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) | Identification and structural analysis | acgpubs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | mdpi.comacgpubs.org |

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Origins (e.g., Tryptophan and Proline Diketopiperazine Derivatives)

The biosynthesis of 6-methoxyspirotryprostatin B is believed to commence with the condensation of the amino acids L-tryptophan and L-proline, forming a diketopiperazine core structure. illinois.edusemanticscholar.org This initial step is a common theme in the biosynthesis of many fungal alkaloids. semanticscholar.org The resulting tryptophan-proline diketopiperazine then undergoes further modifications, including prenylation and methoxylation. The new metabolites are thought to originate from L-proline, L-tryptophan, L-methionine, and one or more isoprene (B109036) units derived from the mevalonate (B85504) pathway. researchgate.net

Role of Oxidative Rearrangements in Spirooxindole Formation

A critical transformation in the biosynthetic pathway is the oxidative rearrangement of the indole (B1671886) ring of the tryptophan precursor to form the spirooxindole moiety. nih.govresearchgate.net This type of rearrangement is a key step in the formation of the spirocyclic system that defines the spirotryprostatin class of compounds. nih.gov In synthetic chemistry, this transformation has been mimicked using reagents like N-bromosuccinimide (NBS) to facilitate the crucial semipinacol-type rearrangement, underscoring the importance of this oxidative process in constructing the spiro-carbon center. researchgate.net

Enzymatic Catalysis in Spiro-Ring Construction (e.g., Cytochrome P450 FtmG)

The formation of the spiro-ring in spirotryprostatins is an enzymatically controlled process. The cytochrome P450 enzyme, FtmG, has been identified as the catalyst for the spiro-ring formation in spirotryprostatin B. nih.gov Cytochrome P450s are a versatile class of enzymes known for their role in catalyzing a wide array of oxidative reactions in the biosynthesis of secondary metabolites. researchgate.netnih.gov FtmG, from the fumitremorgin biosynthetic pathway, facilitates the intricate ring contraction and formation of the spiro-carbon, demonstrating the crucial role of specific oxygenating enzymes in generating complex natural product structures. nih.govresearchgate.net

Mixed Biosynthetic Pathways (e.g., Mevalonic Acid/Amino Acid Integration)

The biosynthesis of this compound exemplifies the integration of multiple metabolic pathways. The core diketopiperazine structure arises from amino acid metabolism, specifically from L-tryptophan and L-proline. illinois.eduresearchgate.net Concurrently, the isoprene units required for prenylation are supplied by the mevalonic acid (MVA) pathway. researchgate.netnih.gov The MVA pathway is a fundamental route for the synthesis of isoprenoid precursors, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comresearchgate.netresearchgate.net This convergence of the amino acid and mevalonate pathways highlights the metabolic crosstalk that allows organisms like Aspergillus fumigatus to produce structurally diverse and complex secondary metabolites. nih.gov

Advanced Synthetic Methodologies and Chemical Synthesis Strategies

Total Synthesis Approaches for the Spirotryprostatin Scaffold

The quest to synthesize spirotryprostatin alkaloids has led to a variety of innovative chemical reactions and strategies. These methods are often categorized by the key bond-forming reaction used to create the characteristic spirocyclic center. mdpi.comresearchgate.net

A notable strategy for constructing the spiro-oxindole framework involves an intramolecular N-acyliminium ion spirocyclic cyclization. In 2004, Horne's group pioneered this approach for the total synthesis of spirotryprostatin B. mdpi.comresearchgate.net Their method utilizes 2-halotryptophan esters as crucial intermediates. mdpi.com The synthesis commences with an L-tryptophan ester, which is halogenated at the C2 position of the indole (B1671886) ring. mdpi.com This intermediate is then condensed with an aldehyde to form an imine. mdpi.com Activation with an L-proline derivative, such as N-Troc prolinyl chloride, generates a reactive N-acyliminium ion, which undergoes a diastereoselective spirocyclization to form the pentacyclic core of spirotryprostatin. mdpi.comacs.org

This methodology was also effectively applied to the synthesis of spirotryprostatin A, demonstrating its utility in accessing different members of the alkaloid family. mdpi.comnih.gov The key advantage of this route is the innovative use of N-acyliminium ion chemistry to construct the oxidized indole spirocyclic moiety in a controlled manner. mdpi.com

| Key Reaction Data: N-Acyliminium Ion Spirocyclization | |

| Key Strategy | Intramolecular spirocyclization of an N-acyliminium ion. |

| Precursors | L-tryptophan esters, aldehydes (e.g., isovaleraldehyde), L-proline derivatives. mdpi.com |

| Key Intermediate | 2-halotryptophan ester, N-acyliminium ion. mdpi.comacs.org |

| Significance | Provides a rapid and diastereoselective route to the spirotryprostatin core. nih.govacs.org |

Oxidative rearrangement of β-carboline or tryptoline (B14887) precursors represents one of the most powerful and frequently used methods for creating the spiro-oxindole system. mdpi.comresearchgate.net This approach typically involves an initial Pictet-Spengler reaction to form a tetracyclic intermediate, which is then subjected to oxidation, inducing a rearrangement to the spirocyclic scaffold. mdpi.com

Danishefsky's group first reported a total synthesis of spirotryprostatin A using an N-bromosuccinimide (NBS)-facilitated oxidative rearrangement of a β-carboline derivative as the pivotal step. mdpi.com Their synthesis began with 6-methoxytryptophan methyl ester, making this approach highly relevant to the synthesis of 6-methoxyspirotryprostatin B. mdpi.com The reaction with NBS in the presence of acetic acid triggers the formation of the critical pyrrolidine-indole ketone spirocyclic intermediate. mdpi.com

| Researcher/Group | Oxidant | Key Substrate | Product | Reference |

| Danishefsky | NBS/Acetic Acid | 6-Methoxytryptophan-derived β-carboline | Spirotryprostatin A scaffold | mdpi.com |

| Ganesan | NBS | Tryptoline derivative | Spirotryprostatin B | researchgate.netu-tokyo.ac.jp |

| Zhang | OsO₄ | Methoxy-substituted indole derivative | This compound | mdpi.com |

A novel and highly efficient strategy for the synthesis of the spirotryprostatin framework was reported based on an organomediated intramolecular umpolung cyclization. researchgate.netnih.gov This method reverses the normal reactivity of the amide functionality, enabling an intramolecular nucleophilic α-addition to an alkynamide system. nih.gov

This approach, mediated by trimethyl phosphine (B1218219) and L-glutamic acid, has been successfully applied to the concise total syntheses of spirotryprostatin A, spirotryprostatin B, and, significantly, the first total synthesis of this compound. researchgate.netnih.gov The reaction's success highlights its utility in constructing biologically important 2,5-diketopiperazine (DKP) scaffolds through a cascade cyclization process. nih.govrsc.org

Palladium catalysis has provided powerful tools for the construction of complex molecular architectures. In 2007, the Trost group developed a total synthesis of spirotryprostatin B that employed a palladium-catalyzed asymmetric functionalization of isoprene (B109036). mdpi.comnih.gov A key step in this synthesis is the non-enantioselective isoprenylation reaction under palladium catalysis, which serves to construct the spirocyclic carbon stereocenter. mdpi.com

Another related approach involves the palladium-catalyzed decarboxylation-alkylation of β-keto esters, which act as pronucleophiles, with allylating agents to construct the quaternary C3 stereocenter. acs.org These methods demonstrate the versatility of palladium catalysis in forging the challenging all-carbon quaternary center of the spirotryprostatin core. acs.orgthieme-connect.com

The intramolecular Heck reaction is a robust and reliable method for carbon-carbon bond formation and has been elegantly applied to the synthesis of the spirotryprostatin scaffold. chim.it This strategy is pivotal for creating the oxindole (B195798) ring and the adjacent quaternary stereocenter. chim.itnih.gov

Overman and colleagues achieved the total synthesis of spirotryprostatin B by designing a route where the diketopiperazine scaffold is assembled first. mdpi.comresearchgate.net The crucial spiro-center is then formed via an intramolecular asymmetric Heck reaction, which involves the dual capture of a π-allyl palladium intermediate. mdpi.comnih.gov This tandem Heck cyclization/η³-allylpalladium trapping reaction establishes the pentacyclic ring system and the C3/C18 stereochemistry in a single, efficient step. nih.gov Similarly, Fukuyama's group utilized a diastereoselective intramolecular Heck reaction to introduce the spiro quaternary center during their synthesis of spirotryprostatin A. chim.itrsc.org

Classic name reactions have also been adapted for the synthesis of the spirotryprostatin core. The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde followed by ring closure, is a foundational strategy. wikipedia.org This reaction is often used to create tryptoline or β-carboline intermediates, which are then converted to the spiro-oxindole via the oxidative rearrangement strategies discussed previously. mdpi.comresearchgate.net Danishefsky's synthesis of spirotryprostatin A, for instance, began with a Pictet-Spengler cyclization between 6-methoxytryptophan methyl ester and an aldehyde to yield a key hexacyclic intermediate. mdpi.com

The Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound, has also been employed. mdpi.com A comprehensive synthesis by Danishefsky's group involved a Mannich reaction between an L-tryptophan derivative and an aldehyde to construct the spirocyclic indole scaffold for spirotryprostatin B. mdpi.comu-tokyo.ac.jp While successful, this approach presented significant stereochemical challenges, often resulting in mixtures of diastereomers. mdpi.com

1,3-Dipolar Cycloaddition Reactions

A powerful strategy for the construction of the pyrrolidine (B122466) ring fused to the oxindole core is the 1,3-dipolar cycloaddition. This reaction typically involves an azomethine ylide, generated in situ, and a dipolarophile.

The choice of the chiral ligand is crucial for the success of these asymmetric cycloadditions. For instance, the AgHMDS/DTBM-Segphos and Ag2O/CA-AA-Amidphos catalytic systems have been shown to be highly effective in the diastereo- and enantioselective [3+2] cycloadditions of iminoesters with α-substituted acrylates, leading to chiral C4-ester-quaternary pyrrolidines with excellent stereocontrol (up to >99:1 dr and >99% ee). researchgate.net

Tandem Michael Addition

Tandem reactions, where multiple bonds are formed in a single operation, offer an efficient approach to increase molecular complexity rapidly. The tandem Michael addition has been effectively employed in the synthesis of spiro[pyrrolidine-3,3'-oxindole] scaffolds. researchgate.net

This strategy often involves the addition of a nucleophile to an electron-deficient alkene (a Michael acceptor), which then triggers a subsequent intramolecular reaction. In the context of this compound synthesis, a tandem Michael addition of an oxindole-derived dipeptide diketopiperazine to an alkynone has been utilized to construct the spirocyclic core. researchgate.net This key step diastereoselectively establishes the quaternary spiro carbon center and a chiral tertiary amine. researchgate.net

Silica (B1680970) Gel-Mediated Cyclization and Oxidation

Silica gel, often used as a stationary phase in chromatography, can also serve as a mild and effective catalyst or promoter for various organic transformations. polimi.it In the synthesis of spirotryprostatin analogs, a key strategy involves the silica gel-mediated cyclization of a tryptamine-ynamide followed by oxidation under neat conditions. researchgate.net This method provides an efficient route to the spirocyclic oxindole intermediate containing the critical chiral quaternary carbon center. researchgate.netresearchgate.net The use of silica gel can promote cyclization reactions that might otherwise require harsh conditions, and its application in solvent-free or neat conditions aligns with the principles of green chemistry. polimi.itbeilstein-journals.org

Stereochemical Control in Spiro-C Atom Formation

Challenges and Advancements in Chiral Synthesis

The construction of quaternary stereocenters is inherently difficult due to steric hindrance. In the context of spirotryprostatin synthesis, this challenge is amplified by the need to control the relative and absolute stereochemistry of multiple adjacent chiral centers. researchgate.netmdpi.com

Early synthetic efforts often struggled with low diastereoselectivity and the need for tedious separation of isomers. However, significant advancements have been made through the development of asymmetric catalysis. rsc.orgnih.gov As mentioned earlier, chiral Lewis acid-catalyzed 1,3-dipolar cycloadditions have emerged as a powerful tool for setting the stereochemistry of the spiro-carbon with high enantioselectivity. mdpi.comresearchgate.net These methods often rely on the design of sophisticated chiral ligands that create a chiral environment around the metal center, thereby directing the approach of the reacting partners.

Another key advancement is the use of substrate-controlled diastereoselective reactions. By incorporating a chiral auxiliary or a pre-existing stereocenter in one of the starting materials, it is possible to influence the stereochemical outcome of the spiro-center formation.

Efficiency and Yield Considerations in Synthetic Routes

Below is a table summarizing the efficiency and yield of selected synthetic routes for spirotryprostatin alkaloids.

| Target Compound | Key Strategy | Number of Steps | Overall Yield (%) | Reference |

| This compound | Umpolung Cyclization | Not specified | Not specified | researchgate.net |

| Spirotryprostatin A | 1,3-Dipolar Cycloaddition | 6 | 36 | mdpi.com |

| This compound | Oxidative Rearrangement | 11 | 20 | mdpi.com |

| Spirotryprostatin B | Palladium-Catalyzed Asymmetric Isoprene Functionalization | 8 | 13.7 | researchgate.net |

| Spiro[pyrrolidin-3,3'-oxindole] Core | 1,3-Dipolar Cycloaddition | 7 | 18-28 | researchgate.net |

Biological Activities and Mechanistic Investigations Preclinical Focus

Antiproliferative and Cytotoxic Activities in In Vitro Cellular Models

The indole (B1671886) alkaloid 6-methoxyspirotryprostatin B, isolated from the marine-derived fungus Aspergillus sydowii, has demonstrated cytotoxic activities against various cancer cell lines. ebi.ac.uk Research indicates that this compound exhibits inhibitory effects on the proliferation of human lung carcinoma (A-549) and human promyelocytic leukemia (HL-60) cells.

Specifically, this compound showed weak to slight cytotoxicity against A-549 and HL-60 cell lines. researchgate.netd-nb.info The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological processes, has been determined in these cell lines. The IC50 value for this compound against A-549 cells was reported as 8.29 µM and 8.3 µM in separate studies. researchgate.netresearchgate.net For the HL-60 cell line, the IC50 value was found to be 9.71 µM. researchgate.netnih.gov

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-549 (Human Lung Carcinoma) | 8.29 | researchgate.net |

| A-549 (Human Lung Carcinoma) | 8.3 | researchgate.net |

| HL-60 (Human Promyelocytic Leukemia) | 9.71 | researchgate.netnih.gov |

The cytotoxic effects of this compound appear to exhibit some degree of specificity towards different cell lines. While it displays activity against A-549 and HL-60 cells, its efficacy can be compared to its analogs. researchgate.netresearchgate.netsemanticscholar.org For instance, in a study involving compounds isolated from Aspergillus sydowi, 18-oxotryprostatin A and 14-hydroxyterezine D showed more potent cytotoxicity against A-549 cells with IC50 values of 1.28 µM and 7.31 µM, respectively, compared to this compound's 8.29 µM. mdpi.com However, this compound was the only one of the three to also show slight cytotoxicity against HL-60 cells. researchgate.net This suggests a differential sensitivity of the cell lines to these related compounds.

Cell Cycle Regulation Mechanisms

Spirotryprostatin alkaloids, the class of compounds to which this compound belongs, are recognized for their anti-mitotic properties, interfering with the normal progression of the cell cycle. wikipedia.org The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1, S, G2, and M. The G2 phase is a period of growth and preparation for mitosis (M phase), where the cell divides. wikipedia.org Regulation of the transition from G2 to M is critical, and its disruption can lead to cell cycle arrest. wikipedia.orgembopress.org

Studies on related compounds, such as spirotryprostatin A and B, have shown that they inhibit the mammalian cell cycle at the G2/M phase. mdpi.com This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. This mechanism is a key area of investigation for the anti-cancer potential of this class of alkaloids. nih.gov

The efficacy of this compound in regulating the cell cycle can be understood in the context of its structural relatives, known as congeners. Spirotryprostatin B, for example, has been identified as a novel mammalian cell cycle inhibitor that causes arrest in the G2/M phase. nih.gov The structural similarities and differences between these congeners, such as the presence of a methoxy (B1213986) group in this compound, can influence their biological activity and potency. While direct comparative studies on the cell cycle effects of this compound alongside other spirotryprostatin congeners are not extensively detailed in the provided results, the known G2/M arrest mechanism of its close relatives provides a strong indication of its likely mode of action. mdpi.commdpi.com

Proangiogenic Modulatory Effects

Initial investigations into the broader biological activities of compounds from the same fungal source as this compound have explored their effects on angiogenesis. One study noted that chevalinulins A and B, isolated from a deep-sea fungus Aspergillus chevalieri, exhibited proangiogenic effects in a zebrafish model. mdpi-res.com However, current research does not provide specific data on the proangiogenic or antiangiogenic modulatory effects of this compound itself.

In Vivo Zebrafish Model Studies

Currently, there is no specific data available from in vivo studies of this compound in zebrafish models. A search of the Zebrafish Information Network (ZFIN), a major database for zebrafish research, reveals no available data regarding phenotypes resulting from, or modified by, exposure to this particular compound. mdpi.com

While direct studies on this compound are absent, the zebrafish (Danio rerio) model is increasingly utilized in the preclinical evaluation of marine natural products. nih.gov Its genetic homology with mammals, rapid development, and optical transparency make it a valuable tool for high-throughput screening of the bioactivity and toxicity of novel compounds. researchgate.netfrontiersin.orgresearchgate.net

Growth Regulation in Plant Systems

This compound has been reported to potentiate the growth of seedling roots of Zea mays (maize) in an effective manner. This activity is noted alongside other metabolites from Aspergillus species, which have been observed to influence plant development. For instance, a group of related compounds, including spirotryprostatin A and fumitremorgin C, effectively stimulate the growth of buckwheat seedlings at very low concentrations. While the potentiation of Zea mays root growth by this compound is cited, specific quantitative data on the effective concentrations and percentage of growth increase from primary research articles were not available in the reviewed literature.

| Compound | Observed Effect | Affected Plant Species | Reference |

|---|---|---|---|

| This compound | Potentiation of seedling root growth | Zea mays | |

| Spirotryprostatin A | Stimulation of seedling growth | Buckwheat | |

| Fumitremorgin C | Stimulation of seedling growth | Buckwheat |

Enzyme Modulation Studies

Computational studies have identified this compound as a potential activator of procaspase-3. In an in silico docking study that evaluated bioactive compounds from marine organisms, this compound was highlighted as one of the most promising candidates for procaspase-3 activation due to its low binding energy. This suggests a favorable interaction with the pro-enzyme, which may facilitate its conversion to the active caspase-3, a key enzyme in the apoptotic cascade.

| Compound | Target Enzyme | Study Type | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Procaspase-3 | In silico (Molecular Docking) | Identified as a potential activator based on low binding energy. |

Structure Activity Relationship Sar Studies

Impact of Methoxy (B1213986) Substitution on Biological Activities

The substitution pattern on the oxindole (B195798) ring, particularly at the 6-position, has a profound impact on the biological activity of spirotryprostatin alkaloids. Comparative studies between spirotryprostatin A (which contains a 6-methoxy group) and spirotryprostatin B (which lacks this group) have revealed a significant difference in their potency as cell cycle inhibitors. Spirotryprostatin B demonstrates markedly enhanced inhibitory activity acs.org.

The half-maximal inhibitory concentrations (IC50) for the inhibition of cell cycle progression in tsFT210 cells highlight this difference, with spirotryprostatin B being significantly more potent than its methoxylated counterpart, spirotryprostatin A acs.org. A similar trend has been noted for the structurally related compounds, tryprostatin A and tryprostatin B, where the non-methoxylated tryprostatin B exhibits greater activity acs.org. This suggests that for this specific biological endpoint, the absence of the 6-methoxy group is advantageous.

Conversely, for the related compound tryprostatin A, the presence of the 6-methoxy substituent on the indole (B1671886) moiety, in conjunction with the L-Tyr-L-pro absolute configuration in the diketopiperazine ring, was found to be crucial for the dual inhibition of topoisomerase II and tubulin polymerization nih.gov. This indicates that the role of the methoxy group may be context-dependent, influencing different biological targets in distinct ways. 6-methoxyspirotryprostatin B has demonstrated cytotoxicity against A549 lung cancer cells with an IC50 value of 8.29 μM.

Table 1: Comparison of Inhibitory Activity of Spirotryprostatin Analogs

| Compound | 6-Position Substituent | Biological Activity (Cell Cycle Inhibition, tsFT210 cells) | Cytotoxicity (A549 cells) |

|---|---|---|---|

| Spirotryprostatin A | -OCH3 | IC50: 197.5 µM | Not specified |

| Spirotryprostatin B | -H | IC50: 14.0 µM acs.org | Not specified |

| This compound | -OCH3 | Not specified | IC50: 8.29 μM |

Influence of Pyrrolidine (B122466) Ring Saturation on Efficacy

The degree of saturation in the pyrrolidine ring is another critical determinant of the biological efficacy of spirotryprostatin alkaloids. The structural distinction between spirotryprostatin A, which possesses a saturated pyrrolidine ring, and spirotryprostatin B, which has a double bond in this ring, is a key factor contributing to their differential activities nih.gov.

As noted previously, spirotryprostatin B is substantially more potent as an inhibitor of mammalian cell cycle progression than spirotryprostatin A acs.org. While this difference is also associated with the presence of a 6-methoxy group in spirotryprostatin A, synthetic studies have underscored the importance of the pyrrolidine ring's unsaturation. The synthesis of tetrahydro- and dihydro- analogues of spirotryprostatin B has been accomplished, with the subsequent conversion of the dihydro derivative to spirotryprostatin B achieved through the introduction of unsaturation in the pyrrolidine ring acs.org. This transformation highlights the direct influence of the double bond on the compound's biological activity.

Rational Design Principles for Activity Modulation

The insights gained from SAR studies have paved the way for the rational design of novel spirotryprostatin analogs with modulated activities. A primary principle that has emerged is that extensive structural complexity is not always a prerequisite for potent biological activity. For instance, it has been demonstrated that the synthetically challenging isopropylidene side chain of spirotryprostatin A is not essential for its biological effects acs.org. Furthermore, certain analogs that lack the entire diketopiperazine system have been shown to retain significant activity as cell cycle inhibitors researchgate.net.

Another successful design strategy involves the targeted introduction of specific functional groups to engage with particular biological targets. For example, novel spirotryprostatin A derivatives have been designed and synthesized with the incorporation of amide bonds and fluorine or trifluoromethyl substituents. This design was based on the hypothesis that these compounds could act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a known target for fungicides nih.gov. This approach demonstrates a shift towards mechanism-based drug design.

Synthetic methodologies now allow for systematic modifications at various positions of the spirotryprostatin scaffold, including substitutions on the indole nitrogen, alterations of the amino acid residues in the diketopiperazine ring, and modifications of the substituent at the 6-position of the oxindole core nih.govresearchgate.net. These strategies are crucial for fine-tuning the pharmacological profile of these compounds.

Correlation between Structural Features and Specific Biological Responses

Specific structural motifs within the spirotryprostatin framework have been correlated with distinct biological activities. The core architecture, which uniquely combines a spiroindolinone and a dioxopiperazine moiety, is fundamental to the broad spectrum of biological activities observed, including antitumor, antimicrobial, and anti-HIV properties nih.gov.

Key structural features and their associated biological responses include:

Spirooxindole Core : The spiro[pyrrolidine-3,3'-oxindole] system is a pivotal structural element. This motif is central to the potent inhibitory activity against the proliferation of breast cancer cells nih.gov.

Prenyl Group : In the related tryprostatin series, the presence of a 2-isoprenyl group on the indole scaffold was identified as being essential for potent inhibition of cell proliferation nih.gov.

Stereochemistry : The absolute configuration of the chiral centers is critical. For tryprostatin A, the specific L-Tyr-L-pro configuration in the diketopiperazine ring was necessary for its dual inhibitory action on topoisomerase II and tubulin polymerization nih.gov. Similarly, a specific diastereomer of spirotryprostatin B showed potent cytotoxic effects against several human cancer cell lines, highlighting the importance of stereochemistry for its anticancer activity researchgate.net.

These correlations between specific structural elements and biological outcomes provide a detailed roadmap for the future design of spirotryprostatin-based therapeutic agents with enhanced potency and selectivity.

Molecular Interactions and Biochemical Targets

Identification of Putative Molecular Targets

Based on the well-documented biological effects of the parent compound, spirotryprostatin B, the primary putative molecular target for 6-methoxyspirotryprostatin B is tubulin. Spirotryprostatin B is recognized as a novel mammalian cell cycle inhibitor that demonstrates anti-mitotic properties. wikipedia.org Such activity is characteristic of compounds that interfere with the function of microtubules, which are essential components of the mitotic spindle required for cell division.

Agents that disrupt microtubule dynamics are broadly classified as microtubule-stabilizing or -destabilizing agents. The observed effects of spirotryprostatin B, such as the arrest of cells in the G2/M phase of the cell cycle, are consistent with the action of microtubule-destabilizing agents. bohrium.com These agents inhibit the polymerization of tubulin into microtubules, leading to a dysfunctional mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest and apoptosis. While direct binding studies for this compound with tubulin are not extensively documented in the reviewed literature, the structural similarity to spirotryprostatin B strongly suggests a shared mechanism of action.

There is no direct evidence in the reviewed scientific literature to suggest that procaspase-3 is a primary molecular target of this compound or other spirotryprostatin alkaloids. Procaspase-3 is a zymogen that, upon activation to caspase-3, plays a crucial role as an executioner caspase in the apoptotic cascade. nih.govnih.gov While activation of apoptosis is a downstream consequence of the cell cycle arrest induced by spirotryprostatins, the initial trigger is believed to be the disruption of microtubule function rather than direct activation of procaspase-3.

Ligand-Protein Interaction Studies

Detailed experimental ligand-protein interaction studies, such as X-ray crystallography or NMR spectroscopy, specifically for this compound bound to its putative target, are not widely available in the current body of scientific literature. However, computational methods like molecular docking are frequently employed to predict the binding modes and energies of small molecules with their protein targets. mdpi.comsemanticscholar.orgmdpi.com

In the context of spirotryprostatin A derivatives, molecular docking studies have been utilized to explore their interaction with fungal succinate (B1194679) dehydrogenase, revealing potential binding modes and structure-activity relationships. mdpi.com Although similar detailed studies for this compound with tubulin were not found in the reviewed literature, such computational analyses would be invaluable in elucidating the specific interactions at the atomic level. A hypothetical binding energy analysis would quantify the affinity of the ligand for the protein, typically expressed in kcal/mol. This value is derived from calculating the sum of intermolecular energies, including van der Waals forces, electrostatic interactions, and hydrogen bonds between the ligand and the amino acid residues within the protein's binding pocket.

A summary of potential interactions that could be investigated through ligand-protein studies is presented in the table below.

| Type of Interaction | Potential Residues Involved (in Tubulin) | Significance |

| Hydrogen Bonding | Ser, Thr, Asn, Gln, Tyr | Directional interactions contributing to binding specificity and affinity. |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp | Non-polar interactions crucial for binding in hydrophobic pockets. |

| Van der Waals Forces | All proximal atoms | Non-specific attractive or repulsive forces contributing to the overall stability of the complex. |

| Pi-Pi Stacking | Phe, Tyr, Trp, His | Interaction between aromatic rings of the ligand and protein. |

This table is illustrative of the types of interactions that would be analyzed in a ligand-protein interaction study and does not represent actual experimental data for this compound.

Broader Mechanistic Pathways of Action

The primary mechanistic pathway influenced by spirotryprostatin alkaloids is the cell cycle pathway. Specifically, spirotryprostatin B has been identified as a potent inhibitor of mammalian cell cycle progression, arresting cells in the G2/M phase. bohrium.comresearchgate.net This G2/M arrest is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules.

The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. The spindle assembly checkpoint, in particular, monitors the proper attachment of chromosomes to the mitotic spindle. When microtubule dynamics are perturbed by agents like spirotryprostatins, the spindle cannot be formed correctly, and chromosomes fail to align properly at the metaphase plate. This activates the spindle assembly checkpoint, which halts the cell cycle at the metaphase-anaphase transition, preventing sister chromatid separation and mitotic exit. Prolonged arrest at this stage typically triggers the intrinsic apoptotic pathway, leading to programmed cell death. This anti-mitotic activity is the basis for the interest in spirotryprostatin alkaloids as potential anti-cancer agents. nih.gov

The inhibitory concentrations (IC50) for cell cycle arrest by spirotryprostatins A and B have been determined in tsFT210 cells, highlighting the potency of these compounds. bohrium.com

| Compound | IC50 for G2/M Arrest (tsFT210 cells) |

| Spirotryprostatin A | 197.5 µM |

| Spirotryprostatin B | 14.0 µM |

Data sourced from reference bohrium.com.

The significantly lower IC50 value for spirotryprostatin B suggests a higher potency in inducing cell cycle arrest compared to spirotryprostatin A. bohrium.com The influence of the 6-methoxy group on this activity for this compound would require direct comparative studies.

Synthesis and Exploration of Analogues

Design and Synthesis of Spirotryprostatin Class Analoguesnih.govresearchgate.netnih.govsemanticscholar.org

The core objective behind synthesizing analogues is to generate a diverse collection of spirotryprostatin-class compounds with potentially improved pharmacological effectiveness. nih.gov The design of these novel molecules often centers on modifying key structural features of the parent compound. Based on the structure of natural spirotryprostatins, various series of compounds featuring the characteristic spiro-indolyl diketopiperazine framework have been designed and synthesized. researchgate.netnih.gov

A pivotal challenge in synthesizing these complex molecules is the stereoselective construction of the C3 spirooxindole quaternary center. illinois.eduresearchgate.net Synthetic approaches are often categorized based on the method used to form this critical spiro-carbon atom. mdpi.com For instance, the first total synthesis of 6-methoxyspirotryprostatin B was accomplished through an organomediated intramolecular umpolung cyclization, a strategy that was also applied to the synthesis of spirotryprostatin A and B. nih.gov

A variety of synthetic strategies have been employed to create the spirotryprostatin scaffold and its analogues. These methods provide pathways to systematically alter different parts of the molecule.

Key Synthetic Reactions for Scaffold Construction:

Mannich-type Reaction: In a synthesis of spirotryprostatin B, an amine derived from tryptophan was condensed with an aldehyde, initiating a Mannich-type reaction where the oxindole (B195798) acted as a nucleophile to form the spirocyclic core. wikipedia.org

Oxidative Rearrangement: A biomimetic approach involves treating an indole (B1671886) precursor with N-bromosuccinimide (NBS) to trigger an oxidative rearrangement, diastereoselectively forming the quaternary spirocenter. wikipedia.orgnih.gov This method was used to synthesize tetrahydro- and dihydro- analogues of spirotryprostatin B. nih.gov Danishefsky's group also utilized an oxidative rearrangement of a β-carboline derivative, facilitated by NBS, as a key step in their total synthesis of spirotryprostatin A. nih.gov

1,3-Dipolar Cycloaddition: This has proven to be a highly effective method for constructing the helical stereocenter. mdpi.com An asymmetric illinois.eduresearchgate.net-dipolar cycloaddition involving an azomethine ylide is a key feature in several syntheses. illinois.edumountainscholar.org This reaction can be part of a three-component coupling process to efficiently assemble the core structure. wikipedia.org

Intramolecular N-acyliminium Ion Spirocyclic Cyclization: This strategy, using 2-halotryptophan esters as key intermediates, has been successfully applied to the total synthesis of spirotryprostatin B. mdpi.com

Heck Reaction: An intramolecular Heck reaction has been used to asymmetrically introduce the quaternary spiro center. researchgate.net

MgI2-mediated Ring Expansion: This approach involves the reaction of a spiro[cyclopropane-1,3'-oxindole] with an aldimine to rapidly assemble the spirotryprostatin core. semanticscholar.org

Modifications for Analogue Generation:

Side Chain Modification: The installation of the prenyl side chain is a common point of modification. One route utilizes a Julia-Kocienski olefination of a key aldehyde precursor, a method that readily allows for the synthesis of various analogues to facilitate structure-activity relationship studies. semanticscholar.org

Substitution on the Indole Ring: The synthesis of this compound itself is an example of this strategy, achieved by using a 6-methoxy-substituted indole as the starting material in a synthetic sequence that can also produce spirotryprostatin B. nih.gov

Simplification of the Scaffold: Research has shown that the complex isopropylidene side chain of spirotryprostatin A is not essential for its biological activity. semanticscholar.org Furthermore, some analogues that lack the diketopiperazine system have been found to be quite active as cell cycle inhibitors, demonstrating that significant structural simplification is possible while retaining bioactivity. semanticscholar.org

Preclinical Evaluation of Analogue Bioactivitiesnih.gov

Following their synthesis, spirotryprostatin analogues are subjected to a range of preclinical bioassays to determine their pharmacological activities. These evaluations have uncovered promising antibacterial and antifungal properties in newly synthesized compounds.

For example, a series of spirotryprostatin A analogues were evaluated for their antibacterial activity. nih.gov The results indicated that some compounds were active exclusively against Gram-positive bacteria, while others showed selective activity against specific species like Streptococcus lactis. nih.gov

In another study, a series of 19 spirotryprostatin A derivatives were designed, synthesized, and tested for their antifungal activity against ten different plant pathogens. researchgate.net The bioassay results demonstrated that these derivatives possess good and broad-spectrum antifungal activities. researchgate.net One compound in particular, 4d, exhibited excellent in vitro antifungal activity against a range of fungi, with its performance being equal to or better than the positive control, ketoconazole. mdpi.com

The table below summarizes the minimum inhibitory concentration (MIC) for selected analogues against various phytopathogenic fungi, illustrating the potent antifungal activity discovered in these preclinical evaluations. mdpi.com

| Compound | Helminthosporium maydis | Trichothecium roseum | Botrytis cinerea | Fusarium graminearum | Alternaria brassicae |

| 4d | 8 µg/mL | 16 µg/mL | 16 µg/mL | 32 µg/mL | 16 µg/mL |

| 4k | >128 µg/mL | 8 µg/mL | 64 µg/mL | 64 µg/mL | 32 µg/mL |

| Ketoconazole (Control) | 16 µg/mL | 32 µg/mL | 16 µg/mL | 32 µg/mL | 16 µg/mL |

Data sourced from MDPI study on Spirotryprostatin A derivatives. mdpi.com

Structure-Property Relationships of Designed Analoguesnih.govresearchgate.netsemanticscholar.org

The study of structure-activity relationships (SAR) is essential for understanding how specific chemical features of the spirotryprostatin analogues influence their biological effects. By comparing the activity of various structurally related compounds, researchers can deduce which molecular components are critical for efficacy.

Initial observations suggested that the absence of the 6-methoxy group on the oxindole ring in spirotryprostatin B might be related to its significantly enhanced inhibitory activity compared to spirotryprostatin A. acs.org This highlights the importance of substitutions on the aromatic ring in modulating bioactivity.

Further studies have revealed other key SAR insights:

The complex isopropylidene side chain of spirotryprostatin A is not a strict requirement for biological activity. semanticscholar.org

Even analogues lacking the entire diketopiperazine system can retain potent activity as cell cycle inhibitors. semanticscholar.org

In one study, the synthesis of two non-enantiomeric isomers of spirotryprostatin A, 9,18-epi-spirotryprostatin A and 18-epi-spirotryprostatin A, led to the inference that the stereochemical configuration at the C-9 and C-18 positions is not a decisive factor influencing the structure-activity relationship. nih.gov

The synthesis of derivatives where a phenyl group was substituted at the 18-position yielded a compound with bioactivity comparable to that of spirotryprostatin A, providing valuable insights into the SAR of these compounds. mdpi.com

These findings collectively guide the rational design of future generations of spirotryprostatin-class compounds, aiming for molecules with optimized therapeutic properties. nih.gov

Future Perspectives in 6 Methoxyspirotryprostatin B Research

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of spirotryprostatin alkaloids, including 6-methoxyspirotryprostatin B, is a complex process originating from the amino acids L-tryptophan and L-proline, which form a diketopiperazine core that subsequently undergoes prenylation. illinois.eduwiley.com While key enzymes in the biosynthesis of related compounds like spirotryprostatin A and B have been identified, such as the cytochrome P450 FtmG for spiro-ring formation in spirotryprostatin B, the complete enzymatic cascade for this compound is not fully understood. nih.gov The biosynthesis of these complex natural products often involves crosstalk between different biosynthetic pathways, as seen with the FAD-dependent monooxygenase FqzB in spirotryprostatin A synthesis, suggesting that other, currently unknown, enzymes may play a role. nih.gov

Genomic studies of producing organisms, such as Aspergillus sydowii, have revealed numerous secondary metabolite biosynthetic gene clusters that remain silent or unexpressed under standard laboratory conditions. mdpi.comnih.gov This "cryptic" genetic information represents a significant frontier in natural product research. Future research will likely focus on activating these silent gene clusters through various strategies, such as co-culture methods or chemical epigenetic modification, to identify novel enzymes and biosynthetic intermediates related to this compound. mdpi.comfgsc.net Elucidating these pathways is not only of fundamental scientific interest but could also pave the way for bio-engineered production of the compound and its analogues.

Development of More Enantioselective and Efficient Synthetic Routes

The total synthesis of spirotryprostatin alkaloids is a significant challenge due to the complex spiro[pyrrolidine-3,3'-oxindole] core, featuring a quaternary spiro carbon and an adjacent stereocenter. illinois.eduwikipedia.orgnih.gov Numerous synthetic strategies have been developed for spirotryprostatin B, and more recently, for this compound. wikipedia.orgresearchgate.net The first total synthesis of this compound was achieved using an organomediated intramolecular umpolung cyclization. researchgate.netresearchgate.net Another successful approach involved an OsO4-mediated oxidative rearrangement. nih.govmdpi.com

Despite these successes, a key future objective is the development of more efficient and highly enantioselective synthetic routes. rsc.org The stereocontrolled construction of the C3 spirocyclic center remains a pivotal challenge. wikipedia.orgnih.gov Future synthetic efforts will likely explore novel catalytic systems, including organocatalysis and transition-metal catalysis, to improve yields and stereoselectivity. rsc.org The development of more flexible and convergent synthetic strategies would also facilitate the creation of a diverse library of this compound analogues. nih.gov This is crucial for conducting detailed structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and improved pharmacological properties. nih.gov

| Synthetic Strategy | Key Reaction Type | Target Compound(s) | Reference(s) |

| Organomediated Umpolung Cyclization | Intramolecular nucleophilic α‐addition | This compound, Spirotryprostatin A/B | researchgate.netresearchgate.net |

| Oxidative Rearrangement | OsO4-mediated rearrangement | This compound, Spirotryprostatin A/B | nih.govmdpi.com |

| Asymmetric Nitroolefination | Michael addition | Spirotryprostatin B | wikipedia.orgnih.gov |

| Magnesium Iodide-Mediated Annulation | Ring-expansion of spiro[cyclopropane-1,3'-oxindole] | Spirotryprostatin B | wikipedia.orgnih.gov |

| Heck Reaction | Palladium-catalyzed cyclization | Spirotryprostatin B | wikipedia.org |

| 1,3-Dipolar Cycloaddition | Azomethine ylide cycloaddition | Spirotryprostatin B | wikipedia.org |

| Mannich Reaction | Imine cyclization | Spirotryprostatin B | illinois.eduwikipedia.org |

Comprehensive Mechanistic Studies at the Molecular and Cellular Level

Spirotryprostatin alkaloids are recognized for their antimitotic activity, primarily through the inhibition of cell cycle progression during the G2/M phase. illinois.eduwiley.comresearchgate.net This activity is attributed to their role as microtubule-targeting agents, which interfere with the dynamics of microtubule assembly and disassembly, essential for forming the mitotic spindle. nih.govfluoroprobe.com While this general mechanism is accepted for the spirotryprostatin class, detailed molecular and cellular studies on this compound are still needed.

Future research must focus on precisely defining the molecular interactions between this compound and its cellular targets. This includes identifying the specific binding site on tubulin and understanding how the 6-methoxy group influences this interaction compared to other spirotryprostatins. nih.gov Advanced techniques in molecular and cell biology, such as cryo-electron microscopy and proteomics, can be employed to visualize the compound-protein complex and identify downstream cellular effects. mustafaaltinisik.org.uk Understanding the precise mechanism of action is critical for rational drug design and for predicting potential synergies with other chemotherapeutic agents.

Exploration of Novel Biological Activities and Therapeutic Applications in Preclinical Models

Initial screenings have demonstrated the cytotoxic potential of this compound against several human cancer cell lines, including lung adenocarcinoma (A549) and promyelocytic leukemia (HL-60). mdpi.comthieme-connect.commdpi.comebi.ac.uknih.govmdpi.com The compound has also shown antibacterial activity against Staphylococcus aureus and potential as a lipid-lowering agent through its interaction with the NPC1L1 protein. jto.ac.cn Furthermore, some studies suggest potential leishmanicidal and antitrypanosomal activities for the compound. nih.govgeomar.de

These preliminary findings provide a strong rationale for more extensive preclinical evaluation. Future research should involve testing this compound and its synthetically derived analogues in a wider range of cancer cell lines and in animal models of cancer to assess in vivo efficacy and pharmacokinetics. researchgate.net The exploration of its antimicrobial and antiparasitic properties in relevant preclinical models is also a promising avenue. jto.ac.cnmdpi.com Such studies are essential to validate its therapeutic potential and to identify the most promising clinical applications for this intriguing natural product. nih.gov

Compound and Chemical Names

| Name | Type |

| This compound | Indole (B1671886) Alkaloid, Diketopiperazine |

| Spirotryprostatin A | Indole Alkaloid, Diketopiperazine |

| Spirotryprostatin B | Indole Alkaloid, Diketopiperazine |

| 18-oxotryprostatin A | Indole Alkaloid, Diketopiperazine |

| 14-hydroxyterezine D | Indole Alkaloid, Diketopiperazine |

| L-tryptophan | Amino Acid |

| L-proline | Amino Acid |

| FtmG | Cytochrome P450 Enzyme |

| FqzB | FAD-dependent Monooxygenase |

| N-bromosuccinimide | Reagent |

| Osmium tetroxide (OsO4) | Reagent |

Q & A

Q. What are the primary natural sources of 6-methoxyspirotryprostatin B, and how is it isolated?

this compound is primarily isolated from marine-derived fungi, including Aspergillus sydowii and co-cultured marine fungi/actinomycetes (e.g., Alternaria alternata and Streptomyces exfoliatus). Isolation involves solvent extraction followed by chromatographic purification (e.g., silica gel, Sephadex LH-20, and semi-preparative HPLC). Structural confirmation is achieved via NMR, MS, and comparison with literature data .

Q. What is the reported cytotoxic activity of this compound?

The compound exhibits mild cytotoxic activity against HL-60 leukemia cells with an IC50 of 9.71 µM. Activity is context-dependent; for example, co-culture-derived samples may show altered bioactivity due to interspecies metabolic interactions. Standardized protocols for cytotoxicity assays (e.g., MTT or SRB assays) are recommended to ensure reproducibility .

Q. How is the structural identity of this compound validated in new isolates?

Key steps include:

- NMR analysis : Full <sup>1</sup>H, <sup>13</sup>C, and 2D spectra (COSY, HMQC, HMBC) to confirm stereochemistry and substituents.

- Mass spectrometry : HRESIMS for molecular formula verification (e.g., [M + Na]<sup>+</sup> m/z 430.1763).

- Comparative data : Cross-referencing with published spectral data from A. sydowii or co-culture studies .

Advanced Research Questions

Q. What synthetic modifications have been explored to enhance the bioactivity of this compound?

- Hydrogenation : Palladium-catalyzed reduction under H2 (1 atm) in ethanol converts this compound to spirotryprostatin A, though the isoprenyl alkene remains unreactive due to steric hindrance .

- Methylation : NaH/iodomethane in THF selectively methylates the indole nitrogen, yielding N-methyl derivatives. This modification alters polarity and may influence cellular uptake .

- Experimental design : Reaction monitoring via TLC/HPLC and purification via analytical HPLC (e.g., 32% MeOH/H2O) are critical for isolating pure derivatives.

Q. How do co-culture conditions affect the yield or bioactivity of this compound?

Co-culturing marine fungi (e.g., A. alternata) with actinomycetes (Streptomyces spp.) induces competitive metabolic responses, potentially upregulating cryptic biosynthetic pathways. For example, co-culture-derived this compound may exhibit altered cytotoxicity profiles compared to monoculture isolates. Metabolomic profiling (LC-MS/MS) and gene cluster analysis are recommended to study interspecies interactions .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in IC50 values (e.g., between A. sydowii and co-culture isolates) may arise from:

- Strain variability : Genetic differences in fungal strains.

- Extraction protocols : Solvent polarity and chromatographic methods affecting compound purity.

- Assay conditions : Cell line passage number or incubation time.

Standardized bioassay protocols and metabolomic standardization (e.g., GNPS libraries) are essential for cross-study comparisons .

Q. What mechanistic insights exist for this compound’s cytotoxic effects?

While direct mechanisms are understudied, structural analogs (e.g., spirotryprostatin A) inhibit microtubule assembly by binding to tubulin. Molecular docking studies suggest similar interactions for this compound. Experimental validation via:

- Cellular imaging : Confocal microscopy to observe mitotic arrest.

- Protein binding assays : SPR or ITC to quantify tubulin affinity .

Q. What challenges arise in scaling up this compound synthesis for preclinical studies?

- Low natural abundance : Yields from fungal cultures are typically <1 mg/L.

- Synthetic complexity : The spirocyclic indole framework requires multi-step synthesis with poor stereochemical control.

- Solutions : Heterologous expression of biosynthetic gene clusters or semi-synthesis from more abundant precursors (e.g., tryprostatins) .

Methodological Considerations

Q. How should researchers design experiments to study structure-activity relationships (SAR) of this compound?

- Derivatization : Systematic modification of functional groups (e.g., methoxy, spirocenter).

- Assay panels : Test derivatives against diverse cancer cell lines and non-cancerous controls.

- Computational modeling : QSAR or molecular dynamics to predict bioactive conformations .

Q. What statistical approaches are appropriate for analyzing cytotoxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.